molecular formula C10H13NO B2833065 2-Ethylisoindolin-5-ol CAS No. 500881-10-7

2-Ethylisoindolin-5-ol

Cat. No.: B2833065
CAS No.: 500881-10-7
M. Wt: 163.22
InChI Key: HWVCMVGGHIJXRT-UHFFFAOYSA-N
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Description

2-Ethylisoindolin-5-ol (CAS 500881-10-7) is a high-purity chemical building block belonging to the class of isoindoline derivatives. It is characterized by the molecular formula C 10 H 13 NO and a molecular weight of 163.22 g/mol [ 1 ]. This compound serves as a versatile scaffold in advanced organic synthesis and medicinal chemistry, particularly for constructing more complex molecules with potential pharmacological activity. The rigid, three-dimensional structure of the isoindoline core is a cornerstone in the development of therapeutic agents and is frequently investigated for its application in anticancer, antidepressant, and neuroprotective research [ 9 ]. The specific substitution pattern of this compound enhances its research value. The ethyl group on the nitrogen atom influences the compound's lipophilicity and steric properties, which can be crucial for its interaction with biological targets. Meanwhile, the hydroxyl group at the 5-position provides a handle for further chemical functionalization, allowing researchers to explore diverse structure-activity relationships and create targeted libraries for drug discovery [ 9 ]. Its primary application is as a key intermediate in the synthesis of novel chemical entities. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. According to the Globally Harmonized System (GHS), this compound has the following hazard statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [ 1 ]. Researchers should handle it with appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-dihydroisoindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-11-6-8-3-4-10(12)5-9(8)7-11/h3-5,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVCMVGGHIJXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500881-10-7
Record name 2-ethyl-2,3-dihydro-1H-isoindol-5-ol
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Advanced Synthetic Methodologies for 2 Ethylisoindolin 5 Ol and Its Analogues

Pioneering and Modern Synthetic Approaches to Isoindoline (B1297411) Cores

The construction of the isoindoline nucleus has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into classical and modern approaches, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol.

Cycloaddition reactions represent a powerful and atom-economical tool for the construction of the isoindoline framework. These reactions typically involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step, leading to the rapid assembly of the bicyclic system.

Intramolecular Diels-Alder Reactions: The intramolecular Diels-Alder (IMDA) reaction is a well-established method for creating functionalized isoindolines. For instance, N-pentadienyl-N-propargyl derivatives can undergo IMDA cycloadditions to generate isoindolines with diverse substituents on the aromatic ring. unipi.it

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides is a prominent strategy for isoindoline synthesis. osi.lv A notable example involves the iodine-induced 1,3-dipolar cycloaddition of quinones with N-substituted amino esters to produce benzo[f]isoindole-1,3-dicarboxylates. acs.org This reaction proceeds in good to excellent yields and offers a novel pathway to complex isoindoles. acs.org More recently, intramolecular [3+2] cycloadditions between in situ generated azomethine ylides and dinitroarenes have been used to create unique benzoazepine-fused isoindolines. acs.org

[2+2+2] Cycloadditions: Metal-catalyzed [2+2+2] cyclotrimerization of alkynes provides a powerful method for constructing benzofused systems, including isoindolines. unipi.itthieme-connect.com This approach allows for the assembly of the aromatic ring and the heterocyclic portion of the isoindoline core simultaneously.

A summary of cycloaddition strategies is presented below:

Cycloaddition Type Key Reactants Catalyst/Conditions Outcome Reference
Intramolecular Diels-Alder N-pentadienyl-N-propargyl derivatives Thermal or metal-catalyzed Substituted isoindolines unipi.it
[3+2] Cycloaddition Quinones, N-substituted amino esters I₂ Benzo[f]isoindole-1,3-dicarboxylates acs.org
[3+2] Cycloaddition Aminobenzaldehydes, N-substituted α-amino acids Thermal Benzoazepine-fused isoindolines acs.org

Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient and selective formation of C-C and C-N bonds. researchgate.net The synthesis of isoindolines has greatly benefited from these advancements, with palladium, rhodium, and copper being among the most frequently employed metals. nih.govresearchgate.netrsc.org

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-H activation and cross-coupling reactions to form the isoindoline ring. nih.govrsc.org For example, Pd(II)-catalyzed activation of δ-C−H bonds in ortho-methylanilides bearing picolinamide (B142947) auxiliaries can afford isoindolines. nih.gov Another strategy involves the palladium-catalyzed α-arylation of carbonyl compounds, which has been applied to the synthesis of isoindoles. rsc.org

Rhodium-Catalyzed Annulations: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are effective for the C-H activation and annulation of various substrates to yield isoindolines. chim.itnih.gov For instance, the Rh(III)-catalyzed annulation of 1,3-dienynes with oximes can produce spirocyclic isoindole N-oxides. chim.it Similarly, coupling of secondary benzamides with aromatic aldehydes in the presence of a Rh(III) catalyst can furnish hydroxyisoindolinones. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, often in cascade sequences, provide another route to isoindolinones. A notable example is the Cu(I)-catalyzed alkynylation/lactamization cascade that converts a benzaldehyde (B42025) derivative into a 3-alkynyl isoindolinone with high stereocontrol.

Intramolecular cyclization reactions, particularly hydroamination, are a direct and atom-economical method for synthesizing isoindolines from appropriately substituted acyclic precursors. unipi.itthieme-connect.com

Acid- or Base-Catalyzed Hydroamination: The intramolecular hydroamination of 2-vinyl or 2-ethynyl benzylamines is a general method for preparing 1-substituted isoindolines. unipi.it These reactions can be promoted by either acid or base. For example, triflic acid can catalyze the intramolecular hydroamination of 2-alkenylphenylsulfonamides to give isoindolines in excellent yields. unipi.it

Phosphazene Base-Catalyzed Hydroamination: Phosphazene superbases have been shown to catalyze the intramolecular hydroamination of aminoalkenes, providing a method with broad functional group tolerance for the synthesis of isoindoline scaffolds. researchgate.net

Phase-Transfer Catalysis: Intramolecular hydroamination can also be achieved under phase-transfer catalysis (PTC) conditions, which offers an environmentally friendly and metal-free approach to 3-methyleneisoindoline-1-one derivatives. scirp.orgscirp.org

The development of stereoselective methods to produce chiral isoindolines is of paramount importance due to their prevalence in pharmaceuticals. nih.gov

Substrate-Controlled Diastereoselective Synthesis: Chiral N-tert-butanesulfinyl imines serve as excellent chiral auxiliaries. Nucleophilic addition to an aromatic N-tert-butanesulfinyl imine bearing a Michael acceptor in the ortho-position, followed by an intramolecular aza-Michael reaction, can produce 1,3-disubstituted isoindolines with high diastereoselectivity. beilstein-journals.org

Catalyst-Controlled Enantioselective Synthesis: Transition-metal catalysis with chiral ligands is a powerful strategy for enantioselective isoindoline synthesis. A palladium/mono-N-protected amino acid (MPAA) system has been developed for the enantioselective C–H activation/[4 + 1] annulation of diarylmethyltriflamides with olefins to construct chiral cis-1,3-disubstituted isoindolines. nih.govresearchgate.netrsc.org Similarly, a highly efficient palladium-catalyzed asymmetric intramolecular allylic C–H amination has been reported for accessing a range of substituted chiral isoindolines with excellent enantioselectivity. chinesechemsoc.org Organocatalysis also provides a complementary approach for the synthesis of highly functionalized chiral isoindolines. jst.go.jp

A summary of catalyst systems for chiral isoindoline synthesis is provided below:

Catalyst System Reaction Type Chiral Source Stereocontrol Reference
Palladium/MPAA C-H Activation/[4+1] Annulation Mono-N-protected amino acid (MPAA) Excellent enantioselectivity (up to 99% ee) nih.govresearchgate.netrsc.org
Palladium/Chiral Ligand Asymmetric Allylic C-H Amination Chiral phosphine (B1218219) ligand Excellent enantioselectivity chinesechemsoc.org
Copper(I)/Pybox-diPh Imination-Alkynylation-Aza-Michael Chiral bis(oxazoline) ligand High enantio- and diastereoselectivity researchgate.net

Intramolecular Cyclization and Hydroamination Pathways

Directed Synthesis of 5-Hydroxyl-Substituted Isoindoline Scaffolds

The synthesis of 2-Ethylisoindolin-5-ol requires methods that not only construct the isoindoline core but also allow for the specific placement of a hydroxyl group at the C5 position of the aromatic ring.

Achieving regioselectivity in the functionalization of the isoindoline aromatic ring is crucial. This can be accomplished either by starting with a pre-functionalized aromatic precursor or by direct, regioselective C-H functionalization.

Synthesis from Precursors: A common strategy involves starting with a commercially available, appropriately substituted benzene (B151609) derivative, such as 4-hydroxyphthalic acid. google.com This acid can be converted to the corresponding anhydride (B1165640), which is then reacted with an amine (e.g., ethylamine (B1201723) for the target compound) to form the isoindoline-1,3-dione. Subsequent reduction of the dione (B5365651) would yield the desired isoindoline. An electrochemical method has been reported for synthesizing 2-(2,6-diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione from o-phthalaldehyde (B127526) and the corresponding amine, indicating a pathway to 5-hydroxy substituted systems. rsc.org

Directed C-H Functionalization: While challenging, direct C-H functionalization offers a more step-economical route. The regioselectivity of such reactions on fused heterocyclic systems is an active area of research. mdpi.com For related heterocyclic systems, directing groups have been used to achieve arylation at specific positions. For instance, in the functionalization of tetrafluorobenzo-fused systems, nucleophilic substitution occurs regioselectively, which is influenced by the electronic nature and position of existing substituents. nih.gov While direct C5-hydroxylation of a pre-formed 2-ethylisoindoline is not a commonly cited route, modern C-H activation methodologies could potentially be adapted for this purpose, likely requiring a directing group strategy to achieve the desired regioselectivity.

Introduction and Manipulation of the 2-Ethyl Substituent

The introduction of an ethyl group at the 2-position of the isoindoline core is a critical step in the synthesis of this compound. A primary and foundational method for this transformation is the direct alkylation of an isoindoline precursor. This typically involves reacting the isoindoline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate. This nucleophilic substitution reaction effectively attaches the ethyl group to the nitrogen atom of the isoindoline ring.

Another approach involves the use of Grignard reagents. While not explicitly detailed for this compound itself, analogous syntheses suggest that an ethyl-containing Grignard reagent could be used in alkylation steps during the construction of the isoindole core. vulcanchem.com

Furthermore, reductive amination can be considered a viable, albeit less direct, pathway. This would involve the reaction of a suitable isoindoline precursor with acetaldehyde (B116499) in the presence of a reducing agent. While specific examples for this compound are not prevalent in the reviewed literature, this is a standard and robust method for the formation of N-ethyl amines in organic synthesis.

Recent advancements in catalysis offer more sophisticated methods. For instance, cobalt porphyrin-catalyzed intramolecular alkylation has been demonstrated for 1-isoindolinones, showcasing the potential for site-selective C-H bond functionalization. acs.org While this was applied to the C3 position, it highlights the growing toolkit for precise modifications of the isoindoline scaffold. acs.org Similarly, palladium-catalyzed decarboxylative allylic alkylation provides a route to 3,3-disubstituted isoindolinones, indicating the potential for advanced catalytic methods to be adapted for N-alkylation. nih.gov

Table 1: Comparison of Methods for Introducing a 2-Ethyl Substituent

MethodReagentsKey Features
Direct Alkylation Ethyl halide (e.g., ethyl iodide), Base (e.g., K₂CO₃)Foundational and straightforward approach for N-alkylation of isoindoline precursors.
Grignard Reaction Ethyl-containing Grignard reagentCan be used during the construction of the isoindole core. vulcanchem.com
Reductive Amination Acetaldehyde, Reducing agentA standard method for forming N-ethyl amines, applicable to isoindoline precursors.
Catalytic Alkylation Organometallic catalysts (e.g., Cobalt, Palladium)Offers high selectivity and efficiency for modifying the isoindoline scaffold. acs.orgnih.gov

Multi-step Synthetic Sequences for this compound Precursors

The synthesis of this compound often relies on multi-step sequences to construct the necessary precursors, particularly the 5-hydroxyisoindoline core. fiveable.me A common and logical starting point for obtaining the 5-hydroxyisoindoline moiety is from 4-hydroxyphthalic acid.

One established route begins with the dehydration of 4-hydroxyphthalic acid, typically by heating, to form 5-hydroxyisobenzofuran-1,3-dione (B1582010) (a 5-hydroxyphthalic anhydride). This anhydride can then undergo reaction with a suitable amine in a condensation reaction to form the corresponding phthalimide (B116566) derivative, 5-hydroxyisoindoline-1,3-dione. smolecule.com

To obtain the isoindoline core from the isoindoline-1,3-dione, a reduction step is necessary. A regioselective reduction can be employed to convert one or both of the carbonyl groups. For instance, zinc in acetic acid (Zn/HOAc) is a reagent known to selectively reduce a carbonyl group under mild conditions.

Once a suitable 5-hydroxyisoindoline precursor is obtained, the 2-ethyl substituent can be introduced as described in the previous section, often through direct alkylation. The synthesis of complex molecules through these sequential reactions allows for the systematic construction of the target compound. fiveable.me

An alternative conceptual approach involves building the molecule through retrosynthetic analysis. youtube.comlibretexts.org This involves deconstructing the target molecule into simpler, more readily available starting materials. For this compound, this might involve retrosynthetically cleaving the N-ethyl bond and then dissecting the 5-hydroxyisoindoline core.

The development of synthetic routes for analogues can also provide insight. For example, the synthesis of N-substituted isoindolinone derivatives often involves the selective alkylation of a precursor, followed by further transformations. researchgate.net These strategies, which may include the use of protecting groups to prevent unwanted side reactions, are crucial for achieving the desired final product with high purity and yield. smolecule.comresearchgate.net

Table 2: Illustrative Multi-step Synthesis of a 5-Hydroxyisoindoline Precursor

StepStarting MaterialReagents/ConditionsIntermediate/Product
1. Dehydration 4-Hydroxyphthalic acidHeat5-Hydroxyisobenzofuran-1,3-dione
2. Imide Formation 5-Hydroxyisobenzofuran-1,3-dioneAmine, Acetic acid, Heat5-Hydroxyisoindoline-1,3-dione smolecule.com
3. Reduction 5-Hydroxyisoindoline-1,3-dioneReducing agent (e.g., Zn/HOAc)5-Hydroxyisoindolin-1-one or 5-Hydroxyisoindoline

Chemical Reactivity, Transformation, and Derivatization Studies of 2 Ethylisoindolin 5 Ol

Electrophilic and Nucleophilic Reactions on the Isoindoline (B1297411) Core

The concept of electrophiles and nucleophiles is central to understanding the reactivity of organic molecules. A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.comallen.in The reactivity of the 2-Ethylisoindolin-5-ol core is predominantly defined by its electron-rich nature, making it highly susceptible to attack by electrophiles. allen.inbyjus.com

The nitrogen atom's lone pair and the phenolic hydroxyl group's lone pairs can delocalize into the fused benzene (B151609) ring. This delocalization increases the electron density of the aromatic system, making the isoindoline core strongly nucleophilic. youtube.com Consequently, the primary reactions involving the core are electrophilic substitutions on the aromatic ring, where the ring itself acts as the nucleophile. masterorganicchemistry.com

Conversely, direct nucleophilic attack on the unsubstituted aromatic carbon atoms of the isoindoline core is generally unfavorable due to the high electron density of the ring. Such reactions typically require the presence of a good leaving group on the ring or extremely harsh reaction conditions, which are not inherent to the parent molecule. The primary nucleophilic centers of the molecule are the nitrogen and oxygen atoms themselves, which readily react with a wide range of electrophiles. masterorganicchemistry.comsaskoer.ca

Modifications at the Nitrogen Atom (N-2) of this compound

The nitrogen atom at position 2 (N-2) of the isoindoline ring is a secondary amine, which confers significant nucleophilic character. This allows for a variety of chemical modifications directly at the nitrogen center, primarily through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Direct alkylation can be achieved with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. beilstein-journals.orgresearchgate.net Modern, more sustainable methods involve the N-alkylation of amines with alcohols, often facilitated by transition-metal catalysts, which proceed through a hydrogen auto-transfer (HAT) pathway. nih.govrsc.org These reactions allow for the introduction of diverse substituents onto the nitrogen atom, modifying the steric and electronic properties of the molecule.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding N-acylisoindoline (an amide). This transformation is typically robust and high-yielding. Acetylation of the nitrogen atom can serve to attenuate its activating influence on the aromatic ring for subsequent electrophilic substitution reactions. msu.edu

Reaction Type Reagent Class Example Reagent Product Type
N-AlkylationAlkyl HalideBenzyl Bromide2-Ethyl-2-benzylisoindolin-5-ol
N-AlkylationAlcohol (Catalytic)Ethanol2,2-Diethylisoindolin-5-ol
N-AcylationAcyl ChlorideAcetyl Chloride1-(5-hydroxy-2-ethylisoindolin-1-yl)ethan-1-one
N-AcylationAcid Anhydride (B1165640)Acetic Anhydride1-(5-hydroxy-2-ethylisoindolin-1-yl)ethan-1-one

Transformations Involving the Phenolic Hydroxyl Group at Position 5

The phenolic hydroxyl group at position 5 is a key site for functionalization, enabling a range of transformations that can significantly alter the molecule's properties.

The hydroxyl group can be readily converted into ether or ester functionalities.

Etherification: The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a potent nucleophile, the phenoxide ion. This ion can then undergo a Williamson ether synthesis, reacting with an electrophile like an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. A similar transformation can occur with alcohols under acid catalysis. google.com

Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides to form the corresponding ester. This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to catalyze the reaction and scavenge the HCl byproduct.

Reaction Type Reagent Base/Catalyst Functional Group Formed
EtherificationMethyl IodideK₂CO₃Methoxy (-OCH₃)
EtherificationBenzyl BromideNaHBenzyloxy (-OCH₂Ph)
EsterificationAcetyl ChloridePyridineAcetate (B1210297) (-OCOCH₃)
EsterificationBenzoyl ChlorideTriethylamineBenzoate (-OCOPh)

The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. Phenols, particularly those activated by other electron-donating groups, can be oxidized to form quinones. msu.edu In the case of this compound, oxidation could potentially lead to an ortho-quinone derivative, such as 2-ethylisoindoline-4,5-dione, especially under controlled conditions using specific oxidizing agents like Fremy's salt. Stronger, less selective oxidizing agents like hot acidic potassium permanganate (B83412) could potentially lead to the degradation of the alkyl side-chains or cleavage of the aromatic ring. msu.edu

Reduction pathways typically involve the conversion of an oxidized derivative back to the phenol (B47542). For example, if a quinone is formed, it can be reduced back to the hydroquinone (B1673460) form (a diol), and subsequently to the parent phenol, using various reducing agents such as sodium dithionite (B78146) or sodium borohydride.

Etherification and Esterification Reactions

Reactivity of the Aromatic Ring and Potential for Further Functionalization

The aromatic ring of this compound is considered "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the phenolic hydroxyl group and the fused N-ethylamino ring. libretexts.org

Directing Effects: Both the hydroxyl group and the alkylamino group are strong activating groups and are ortho, para-directors. msu.edu In this fused ring system, the hydroxyl group at C-5 directs incoming electrophiles to the ortho positions (C-4 and C-6). The fused heterocyclic ring also activates these positions. This cooperative or reinforcing effect strongly favors substitution at positions C-4 and C-6. msu.edu Due to steric hindrance from the adjacent hydroxyl group, substitution at C-6 is generally favored over C-4.

Common EAS reactions can be applied to introduce new functional groups onto the aromatic ring:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, likely at the C-6 position.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would yield 6-bromo-2-ethylisoindolin-5-ol.

Friedel-Crafts Reactions: Acylation (with an acyl chloride and AlCl₃) or alkylation (with an alkyl halide and AlCl₃) would introduce acyl or alkyl groups, again preferentially at the C-6 position. masterorganicchemistry.com

EAS Reaction Reagents Electrophile Predicted Major Product
NitrationHNO₃ / H₂SO₄NO₂⁺2-Ethyl-6-nitroisoindolin-5-ol
BrominationBr₂ / FeBr₃Br⁺6-Bromo-2-ethylisoindolin-5-ol
Friedel-Crafts AcylationCH₃COCl / AlCl₃CH₃CO⁺1-(2-Ethyl-5-hydroxy-isoindolin-6-yl)ethanone
SulfonationFuming H₂SO₄SO₃2-Ethyl-5-hydroxyisoindoline-6-sulfonic acid

Synthesis of Complex Polycyclic Systems Incorporating this compound Substructures

The defined reactivity of this compound at its various functional groups makes it a valuable building block for the synthesis of more complex, multi-ring systems. Several synthetic strategies can be envisioned to construct new rings fused to the isoindoline core.

One approach involves a multi-step sequence starting with the functionalization of the existing scaffold. For instance, Friedel-Crafts acylation at the C-6 position could introduce a ketone. This ketone could then serve as an anchor point for building a new heterocyclic ring, such as a pyrimidine (B1678525) or pyrazole, through condensation reactions with reagents like urea (B33335) or hydrazine, respectively. This strategy is common in the synthesis of diverse heterocyclic derivatives. nih.govekb.eg

Another potential strategy is intramolecular cyclization. For example, after etherification of the C-5 hydroxyl group with a molecule containing a suitable leaving group (e.g., 1,3-dibromopropane), an intramolecular cyclization could be triggered. The C-6 position, activated by the ether and amino groups, could act as a nucleophile to displace the second bromide, forming a new six-membered ring fused to the benzene ring, resulting in a complex tetracyclic system. Such cyclizations are fundamental in building polycyclic natural product analogs.

Finally, modern cross-coupling reactions could be employed. After converting the phenolic hydroxyl into a triflate group (-OTf), which is an excellent leaving group, palladium-catalyzed reactions like the Suzuki or Heck reaction could be used to form new carbon-carbon bonds at the C-5 position, linking the isoindoline core to other aromatic or vinyl systems and creating extended conjugated structures. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization in Isoindoline Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, but for complex structures like isoindolines, multi-dimensional techniques are indispensable.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the analysis of erinacenone L, COSY correlations were crucial in establishing the connectivity within its side chains, for instance, by showing the coupling between protons H-1″/H-2″, H-4″/H-5″, and H-7″/H-8″. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. scispace.commdpi.com An HSQC spectrum simplifies the assignment of carbon signals by linking them to their attached, and often more easily assigned, protons. For example, in the structural elucidation of erinacenones, HSQC experiments were used to definitively assign the carbon resonances for each protonated carbon in the molecules. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons that are two or three bonds away (and sometimes four). This allows for the connection of different molecular fragments, often across quaternary carbons or heteroatoms. For erinacenone L, the key HMBC correlations from the proton at H-1″ (δH 5.10) to the carbons C-1 (δC 171.8), C-3 (δC 47.0), and C-9″ (δC 174.5) were instrumental in connecting the 3-(4-hydroxyphenyl)propionic acid side chain to the nitrogen of the isoindolinone core. mdpi.com Similarly, correlations from aromatic protons to the carbonyl carbon of the isoindolinone ring confirm the core structure.

The combined data from these experiments allow for the complete and unambiguous assignment of the proton and carbon signals, as illustrated for a representative isoindoline (B1297411) derivative in the table below.

Position¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Key HMBC Correlations (from ¹H to ¹³C)
1-171.8H-1", H-7
34.3950.0H-1"
4-151.6H-3, H-1'
5-121.7H-1', H-7
6-158.0H-1', H-7
76.76108.4C-1, C-5, C-6
1'3.4228.1C-4, C-5, C-6, C-2', C-3'
1"5.1047.0C-1, C-3, C-9"

Table based on representative data for erinacenone L, an isoindolinone alkaloid. mdpi.com

Advanced NMR Applications for Stereochemical Analysis

Beyond establishing connectivity, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or its rotating-frame equivalent, ROESY, are vital for determining the stereochemistry of a molecule. These experiments detect protons that are close to each other in space, regardless of whether they are bonded. For cyclic systems like isoindolines, this can define the relative orientation of substituents. For instance, in the analysis of erinacenones, ROESY correlations were used to establish the E-configuration of the double bond in a side chain by observing the spatial proximity of specific protons (e.g., H-1'/H-7' and H-2'/H-4'). mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). nih.gov This accuracy allows for the unambiguous determination of the molecular formula of a compound, as each unique combination of atoms has a slightly different exact mass. For example, the molecular formula of erinacenone L was established as C₂₄H₂₉NO₆ by HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), which showed a protonated molecule [M+H]⁺ at an m/z of 428.20166. mdpi.com This experimental value would be compared to the calculated exact mass for the proposed formula to confirm the elemental composition.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
Erinacenone FC₂₁H₂₇NO₇406.18603406.18594
Erinacenone LC₂₄H₂₉NO₆428.20166428.20166
N-EthylphthalimideC₁₀H₉NO₂176.06005-

Table includes data for representative isoindolinone alkaloids and a simpler related compound. mdpi.comCurrent time information in Bangalore, IN.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a "parent" or "precursor" ion), which is then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are then analyzed. This fragmentation pattern provides valuable information about the structure of the molecule, as the fragments correspond to the breaking of specific chemical bonds. For isoindoline derivatives, characteristic fragmentation patterns can include the loss of substituents from the nitrogen atom or cleavage of the five-membered ring. Analysis of these fragmentation pathways can help to confirm the identity of a compound and distinguish it from its isomers. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For an isoindoline derivative like 2-Ethylisoindolin-5-ol, key expected vibrational bands would include:

O-H Stretch: A broad absorption in the IR spectrum, typically around 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.

N-H Stretch: For secondary amines (unsubstituted isoindoline), a peak appears in the 3300-3500 cm⁻¹ region. This would be absent in N-substituted isoindolines like the target compound.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl group and the saturated part of the isoindoline ring) appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: These vibrations are typically found in the 1080-1360 cm⁻¹ range.

C-O Stretch: The phenolic C-O stretching vibration would be expected around 1260 cm⁻¹.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

X-ray diffraction (XRD) crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method is indispensable for establishing the absolute stereochemistry and conformational analysis of chiral isoindoline derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined. beilstein-journals.org

In the context of isoindoline chemistry, single-crystal XRD has been instrumental in confirming the structures of newly synthesized derivatives and elucidating their stereochemical features. For instance, in the synthesis of novel isoxazole (B147169) and 1,2,3-triazole isoindole derivatives, X-ray structure determination unambiguously confirmed the regiochemistry and stereochemistry of the cycloaddition products. mdpi.com Similarly, the exact conformation of a 5-methoxy-2-methyl-1,3-dioxooctahydro-1H-isoindole-4,6-diyl diacetate derivative was confirmed by X-ray diffraction analysis, revealing a chair conformation for the cyclohexane (B81311) ring. ahievran.edu.tr

The power of XRD also extends to resolving complex stereochemical outcomes in reactions. In a study on the synthesis of substituted isoindolin-1-ones, X-ray crystallography was used to definitively identify the relative stereochemistry of the diastereoisomers produced, showing, for example, that crystallized products were the α-(R)-3-(S)-diastereoisomers or the α-(R)-3-(R)-diastereoisomers. beilstein-journals.org This level of structural detail is crucial for understanding reaction mechanisms and for the development of stereoselective syntheses.

The data obtained from X-ray crystallography, such as unit cell dimensions, bond lengths, and bond angles, provide fundamental information for understanding the molecule's shape and interactions in the solid state.

Table 1: Representative Crystallographic Data for an Isoindoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.234(1)
b (Å) 15.678(2)
c (Å) 12.456(2)
α (°) 90
β (°) 109.87(1)
γ (°) 90
Volume (ų) 1878.9(4)
Z 4

Note: This table presents example data for a representative N-substituted isoindoline derivative and does not correspond to this compound.

Chromatographic and Electrophoretic Techniques for Purity and Separation

Chromatographic techniques are fundamental tools for the purification and analysis of isoindoline compounds, ensuring the isolation of pure substances and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of isoindoline derivatives due to its high resolution and sensitivity. rjptonline.org It is particularly valuable for assessing the purity of synthesized compounds, separating isomers, and quantifying components in a mixture. Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the analytes.

For many isoindoline derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice. A typical RP-HPLC system utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape. nih.gov The enantioselective separation of chiral isoindolines can be achieved using chiral stationary phases (CSPs) or by derivatizing the analytes with a chiral reagent. The enantiomeric excess (ee) of chiral isoindolines synthesized via asymmetric catalysis is routinely determined by chiral HPLC. chinesechemsoc.org

Derivatization with fluorescent tags, such as o-phthaldialdehyde (OPA), can significantly enhance the detection sensitivity of isoindoline derivatives, especially for those lacking a strong chromophore. psu.edunih.gov This pre-column derivatization creates highly fluorescent isoindole derivatives that can be detected at very low concentrations. creative-proteomics.com

Table 2: Example HPLC Conditions for the Analysis of Isoindoline Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Fluorescence (Ex/Em specific to derivative)
Column Temp. 30 °C
Injection Vol. 10 µL

Note: These are general conditions and would require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. libretexts.org For isoindoline chemistry, GC, particularly when coupled with Mass Spectrometry (GC-MS), is used to analyze volatile analogues or byproducts from synthetic reactions. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases.

The choice of the GC column is critical and depends on the polarity of the compounds being analyzed. Nonpolar columns (e.g., those with a polydimethylsiloxane (B3030410) phase) or mid-polarity columns are often suitable for many organic molecules. oiv.int The temperature program of the GC oven is optimized to ensure good separation of the components within a reasonable time frame.

GC-MS analysis of volatile active compounds isolated from various sources has identified the presence of isoindole derivatives. unbrah.ac.id For instance, a GC-MS analysis of a plant extract identified 1H-Isoindole-1,3(2H)-dione, 2-(2-chlorophenyl) as a principal compound. phcogj.com This highlights the utility of GC-MS in identifying and characterizing volatile isoindoline structures in complex mixtures.

Table 3: Illustrative GC-MS Parameters for Volatile Isoindoline Analysis

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program Start at 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Note: These parameters are illustrative and would need to be adapted for specific volatile analogues of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and indispensable tool for monitoring the progress of chemical reactions in the synthesis of isoindoline derivatives. mdpi.comacs.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase (eluent).

The choice of the eluent system is crucial for achieving good separation. A common approach is to use a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the compounds of interest, ideally between 0.3 and 0.7. libretexts.org For instance, in the synthesis of thiazo-isoindolinedione hybrids, reactions were monitored by TLC using a mixture of ethyl acetate and heptane (B126788) (1:3). orientjchem.org

After development, the spots are visualized. If the compounds are chromophoric, they can be seen directly. More commonly, visualization is achieved by using a UV lamp (254 nm or 365 nm) for UV-active compounds or by staining the plate with a developing agent such as potassium permanganate (B83412), iodine, or anisaldehyde. acs.orgrsc.org By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine the extent of the reaction.

Table 4: Common TLC Solvent Systems for Isoindoline Derivatives

Solvent System (v/v) Typical Application
Hexane : Ethyl Acetate (4:1 to 1:4) General purpose for compounds of varying polarity. libretexts.org
Dichloromethane : Methanol (95:5) For more polar isoindoline derivatives.
Toluene : Dioxane : Acetic Acid (95:25:4) For acidic isoindoline derivatives. sigmaaldrich.com
Chloroform : Methanol (9:1) Separation of moderately polar compounds. sigmaaldrich.com

Note: The optimal solvent system is highly dependent on the specific structure of the isoindoline derivative being analyzed.

Diverse Applications of 2 Ethylisoindolin 5 Ol and Its Derivatives in Chemical Science and Technology

Role as Synthetic Building Blocks in Advanced Organic Chemistry

The 2-Ethylisoindolin-5-ol structure is an exemplary synthetic building block due to its distinct functional groups, which can be selectively modified to construct more complex molecular architectures. The isoindoline (B1297411) core is a prevalent feature in many biologically active compounds and functional materials, making its synthesis and derivatization a key focus of modern organic chemistry. researchgate.netresearchgate.net

The secondary amine within the isoindoline ring is nucleophilic and can participate in a variety of bond-forming reactions, such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents at the N-2 position. The phenolic hydroxyl group at the C-5 position offers another site for chemical modification. It can undergo etherification, esterification, or be used as a directing group in electrophilic aromatic substitution reactions to further functionalize the benzene (B151609) ring. This dual reactivity makes this compound a valuable intermediate for creating libraries of compounds for drug discovery and materials development. rsc.org

Methods for constructing the isoindoline scaffold itself are varied and include transition metal-catalyzed cycloadditions of nitrogen-linked diynes, intramolecular hydroamination of aminoalkenes, and rhodium-catalyzed cascade reactions. researchgate.netmdpi.comacs.orgrsc.org These synthetic strategies provide access to a wide range of substituted isoindolines, which can then be tailored for specific applications. The presence of both an amine and a phenol (B47542) in this compound provides a synthetic handle to build complex heterocyclic systems, including spiro- and fused-ring structures, which are of significant interest in pharmaceutical chemistry. mdpi.comorganic-chemistry.org

Development of Materials for Optoelectronic and Photonic Applications

The inherent electronic properties of the isoindole and isoindoline cores make them attractive candidates for use in optoelectronic devices. Their aromatic nature and the presence of the nitrogen heteroatom allow for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials for organic electronics. scholaris.ca

Organic Light-Emitting Diodes (OLEDs) are constructed from thin organic films that emit light upon the application of a voltage. google.com The color and efficiency of an OLED are determined by the molecular structure of the emissive material. Isoindole derivatives are known for their fluorescent properties and have been identified as potential materials for OLEDs. researchgate.netorganic-chemistry.org

While research on this compound itself is limited, related isoindoline structures have been successfully incorporated into emissive metal complexes. For instance, platinum(II) complexes with 1,3-bis(2-pyridylimino)isoindoline (BPI) ligands have been synthesized and investigated as phosphorescent emitters. google.comnih.gov These pincer-type ligands create a rigid coordination environment around the metal center, which enhances emissive properties. By modifying the substituents on the isoindoline or the pyridyl rings, the emission color can be tuned across the visible spectrum. nih.govresearchgate.net The this compound scaffold could serve as a precursor to similar ligand systems, where the ethyl and hydroxyl groups could be used to modulate solubility and electronic properties.

Table 1: Photophysical Properties of Selected Platinum(II) Complexes Based on Unsymmetrical Isoindoline Ligands

Complex IDLigand CombinationAbsorption λmax (nm)Emission λmax (nm)
Pt(L¹)ClPyridyl / Thiazole400, 508678
Pt(L²)ClPyridyl / Isoquinoline405, 510675
Pt(L³)ClPyridyl / Pyridyl412, 495650
Pt(L⁴)ClThiazole / Isoquinoline420, 525595

Data sourced from studies on unsymmetrical bis(imino)isoindolate platinum(II) complexes. nih.gov The table illustrates how modification of the heterocyclic units attached to the isoindoline core tunes the emission wavelength.

Organic photovoltaics (OPVs), or organic solar cells, offer a lightweight and potentially low-cost alternative to traditional silicon-based solar cells. rsc.org The performance of an OPV device is highly dependent on the donor and acceptor materials in its active layer. Isoindole-based compounds are an emerging, though currently underexplored, class of materials for OPV applications. scholaris.ca

The potential of the isoindoline scaffold is highlighted by the success of related structures. For example, metal phthalocyanines, which are large macrocycles composed of four isoindoline subunits, have been used as electron-donating materials in OPV devices. rsc.org Furthermore, high-efficiency polymer donors are often based on fused heterocyclic systems. Benzo[1,2-b:4,5-b′]dithiophene (BDT) is a prominent building block for state-of-the-art polymer donors, which have achieved power conversion efficiencies (PCEs) exceeding 19%. acs.org The development of novel small molecules and polymers incorporating the this compound motif could lead to new donor materials with tunable electronic levels and absorption profiles suitable for high-performance OPVs.

Table 2: Performance of OPV Devices Using Benzo[1,2-b:4,5-b′]dithiophene (BDT)-Based Polymer Donors

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)
PTB7-ThPC₇₁BM9.20.7417.5
PBDB-TITIC11.20.8916.9
P2IT-4F13.00.8620.3
PBDB-TFY6>180.8627.7

This table presents performance data for selected OPV devices based on BDT polymers, which are structurally related to fused heterocyclic systems. Data sourced from various studies on high-efficiency organic solar cells. acs.org

Components in Organic Light-Emitting Diodes (OLEDs)

Utilization in Analytical Chemistry as Probes or Sensors

The development of selective and sensitive chemical sensors is a cornerstone of analytical chemistry. Fluorescent probes are particularly powerful tools for detecting and imaging analytes in complex environments, including biological systems. mdpi.commdpi.com The this compound framework possesses the necessary features to be developed into such analytical tools.

A fluorescent chemosensor typically consists of a fluorophore (a light-emitting unit) linked to a receptor (an analyte-binding unit). The interaction between the analyte and the receptor causes a change in the fluorescence signal. The isoindole nucleus is known to be fluorescent, making it a suitable scaffold for probe design. organic-chemistry.org

Research has demonstrated that derivatives of 4-hydroxyisoindoline-1,3-dione, a close structural analog of this compound, can function as highly effective fluorescent probes. nih.gov In one key strategy, the phenolic hydroxyl group is converted into a boronic acid pinacol (B44631) ester. This ester acts as a recognition site for reactive oxygen species like peroxynitrite. researchgate.net In the absence of the analyte, the fluorescence of the hydroxyisoindoline core is quenched. Upon reaction with peroxynitrite, the boronic ester is cleaved, regenerating the phenol and "turning on" a strong fluorescent signal. researchgate.net This mechanism, known as excited-state intramolecular proton transfer (ESIPT), can lead to probes with large Stokes shifts, which is highly desirable for biological imaging. nih.gov The this compound scaffold is an ideal platform for this type of sensor design, leveraging its native hydroxyl group as the reactive site.

Table 3: Characteristics of a Fluorescent Probe Based on the 4-Hydroxyisoindoline-1,3-dione Scaffold

Probe NameTarget AnalyteExcitation λ (nm)Emission λ (nm)Detection LimitKey Feature
BHID-BpinPeroxynitrite (ONOO⁻)~380 (Two-Photon: 750)~540Low nanomolar rangeTwo-photon excitable, ESIPT mechanism

Data sourced from research on a two-photon ESIPT-based fluorescent probe for peroxynitrite detection. researchgate.net

The selective separation and quantification of metal ions are crucial in environmental monitoring and industrial process control. mdpi.comnih.gov This often relies on the use of chelating agents that can selectively bind to specific metal ions. mdpi.com The structure of this compound, containing both a nitrogen atom in the isoindoline ring and a phenolic oxygen atom, suggests its potential as a bidentate ligand for metal ions.

The field of coordination chemistry has extensively studied isoindoline-based pincer ligands, such as 1,3-bis(arylimino)isoindolines, which form highly stable complexes with a wide range of transition metals. researchgate.netacs.orgresearchgate.net These ligands coordinate to metal centers through multiple nitrogen atoms, demonstrating the strong affinity of the isoindoline core for metals. In the case of this compound, the nitrogen and the adjacent deprotonated phenolic oxygen could form a stable five-membered chelate ring with a metal ion. This binding event could be exploited in analytical separation techniques such as liquid-liquid extraction, solid-phase extraction, or chromatography, where the ligand is used to selectively sequester metal ions from a complex mixture. mdpi.com The ethyl group on the nitrogen could further be functionalized to immobilize the ligand onto a solid support for chromatographic applications.

Fluorescent Markers and Chemosensors

Applications in Catalyst and Ligand Design for Organic Reactions

A comprehensive search of scientific databases and patent literature did not yield specific examples of this compound being utilized as a primary component in catalyst or ligand design for organic reactions. The core isoindoline structure is a recognized motif in the development of ligands for various metal-catalyzed reactions; however, research has not specifically detailed the synthesis and application of ligands derived from this compound. The electronic and steric properties conferred by the ethyl group at the 2-position and the hydroxyl group at the 5-position could theoretically be exploited for tuning the catalytic activity and selectivity of metal complexes, but such studies have not been published.

Exploitation in Agrochemical Formulations

In the realm of agrochemicals, derivatives of the isoindoline and isoindolinone core structures have been investigated for their pesticidal properties. For instance, certain isoindoline-1,3-dione derivatives have demonstrated herbicidal activity. However, there is no specific mention in the reviewed literature of this compound being a key active ingredient or a significant component in any agrochemical formulations. The development of new agrochemicals often involves the screening of large libraries of compounds, and while this compound may be a part of such libraries, no published data highlights its specific efficacy or use in commercial or developmental agrochemical products.

While direct applications are not documented, the availability of this compound as a research chemical suggests its potential as a building block for the synthesis of more complex molecules that could be evaluated for various applications, including those in catalysis and agrochemicals.

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for 2-Ethylisoindolin-5-ol?

  • Methodological Answer : To ensure reproducibility, follow these steps:
  • Detailed Experimental Documentation : Include reaction conditions (solvents, temperatures, catalysts), stoichiometry, and purification methods (e.g., column chromatography with specific eluent ratios like 70:30 ethyl acetate/hexane) in the main manuscript. For protocols exceeding five compounds, provide supplementary materials with full synthetic details .
  • Characterization Standards : Use NMR (¹H, ¹³C), HRMS, and TLC to confirm identity and purity. For novel derivatives, include elemental analysis or X-ray crystallography .
  • Reagent Transparency : Specify suppliers and purity grades of starting materials (e.g., indole precursors from Kanto Chemical’s catalog) to minimize batch variability .

Q. How should researchers conduct a literature review to identify reliable synthetic routes for this compound?

  • Methodological Answer :
  • Database Selection : Use authoritative sources like CAS Common Chemistry, PubMed, and NIST WebBook. Avoid non-peer-reviewed platforms (e.g., ) .
  • Keyword Strategy : Combine terms like “isoindolinone synthesis,” “2-ethyl substitution,” and “spectral characterization” to filter relevant studies. Prioritize papers with detailed experimental sections and open-access supporting information .
  • Citation Validation : Cross-reference methodologies in foundational papers (e.g., indole functionalization techniques from ) to assess consistency .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

  • Methodological Answer :
  • Core Techniques :
  • NMR Spectroscopy : Compare ¹H/¹³C chemical shifts with literature values for analogous isoindolinones. Resolve ambiguities using DEPT or 2D experiments (COSY, HSQC) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values (calculated using tools like ChemCalc) .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold. Report retention times and mobile phase composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) during structural elucidation of this compound derivatives?

  • Methodological Answer :
  • Contradiction Framework : Apply iterative hypothesis testing:

Replicate Experiments : Confirm spectral reproducibility under identical conditions .

Alternative Techniques : Use IR spectroscopy to verify functional groups (e.g., -OH stretches) or X-ray diffraction for unambiguous structural confirmation .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

  • Case Study : If ¹H NMR shows unexpected splitting, assess solvent effects or tautomeric equilibria via variable-temperature NMR .

Q. What methodologies are recommended for optimizing reaction conditions to improve the yield of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, vary CuI concentrations (0.1–1.0 eq.) in click chemistry reactions to maximize cycloaddition efficiency .
  • In Situ Monitoring : Employ techniques like ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically .
  • Solvent Screening : Evaluate polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reaction kinetics .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Reactivity Modeling :

DFT Calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Transition State Analysis : Use QM/MM methods to simulate reaction pathways (e.g., ring-opening of isoindolinone derivatives) .

  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Data Presentation Guidelines

  • Tables : Include reaction optimization data (e.g., Table 1: Yield vs. Catalyst Loading) with error margins (±SD) .
  • Supporting Information : Upload raw spectral data (NMR, HRMS), computational input files, and video protocols for complex techniques (e.g., column chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.